3-((Benzyloxy)carbonyl)-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
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Overview
Description
3-((Benzyloxy)carbonyl)-5-methyl-3-azabicyclo[311]heptane-1-carboxylic acid is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of 3-((Benzyloxy)carbonyl)-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can be achieved through several routes. One common method involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This reaction is advantageous due to its mild conditions and the avoidance of external oxidants.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-((Benzyloxy)carbonyl)-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications. In medicinal chemistry, it serves as a bioisostere for meta-substituted aromatic rings, improving metabolic stability and lipophilicity of drug candidates . Additionally, its derivatives are studied for their high-energy density and low impact sensitivity, making them potential candidates for high-energy materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bicyclic structure allows for unique interactions with biological molecules, potentially leading to improved drug efficacy and reduced side effects.
Comparison with Similar Compounds
3-((Benzyloxy)carbonyl)-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can be compared to other bicyclic compounds such as bicyclo[2.2.1]heptane derivatives. Other similar compounds include bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes, which are also studied for their bioisosteric properties and potential use in drug design .
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
5-methyl-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C16H19NO4/c1-15-8-16(9-15,13(18)19)11-17(10-15)14(20)21-7-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,18,19) |
InChI Key |
GMENKRRJNYNUIG-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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